![molecular formula C14H11NOS3 B2479007 N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034381-42-3](/img/structure/B2479007.png)
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1 H NMR, 13 C NMR and HRMS spectra .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives, which include the compound , were designed and synthesized . These compounds exhibited excellent fungicidal activities against cucumber downy mildew .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in this field.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is due to their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . The compound could potentially be used in the development of these devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . This suggests that the compound could potentially be used in the development of these devices.
Organic Electronic Devices
Some thiophene derivatives possess limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound could potentially be used in the development of drugs with these properties.
Future Directions
“N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide” derivatives are significant lead compounds that can be used for further structural optimization . They have shown excellent fungicidal activities which were higher than both diflumetorim and flumorph . Therefore, these compounds are promising fungicide candidates that can be used for further development .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives are often used in the synthesis of biologically active compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific biological system it is interacting with.
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties , suggesting that the compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS3/c16-14(11-4-7-18-9-11)15-13(10-3-6-17-8-10)12-2-1-5-19-12/h1-9,13H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUKKFMNOCBZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-3-carboxamide |
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